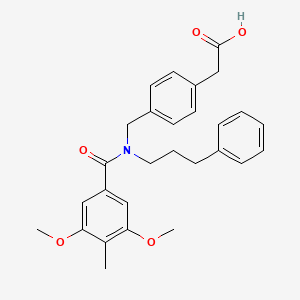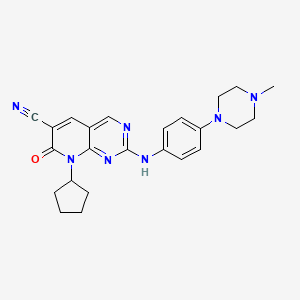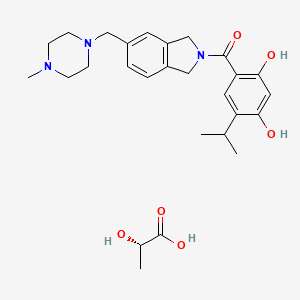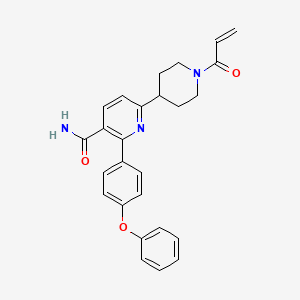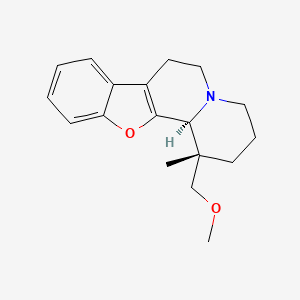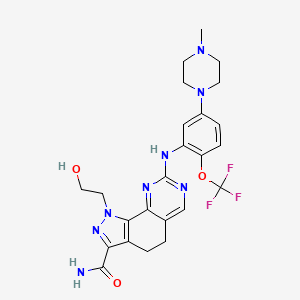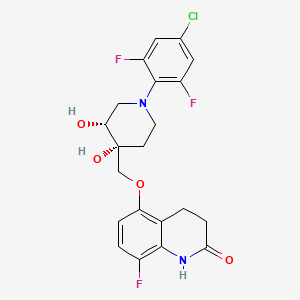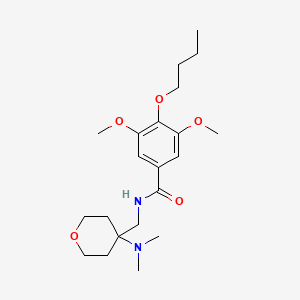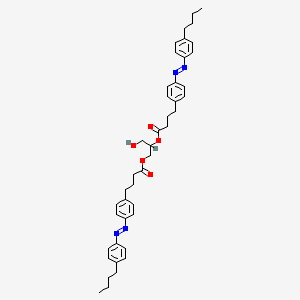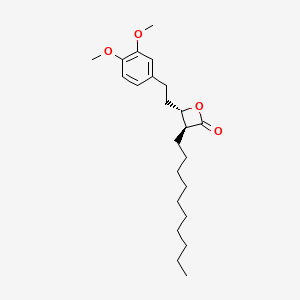
Palmostatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmostatin B es un compuesto químico conocido por su función como inhibidor de la tioesterasa de proteína acil 1 y 2. Estas enzimas participan en el proceso de despalmitoilación, que es la eliminación de grupos palmitato de las proteínas. This compound se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto del cáncer y las enfermedades neurodegenerativas .
Aplicaciones Científicas De Investigación
Palmostatin B se ha estudiado ampliamente por sus posibles aplicaciones en investigación científica. En el campo de la investigación del cáncer, ha demostrado ser prometedor como agente terapéutico para atacar las células de melanoma mutantes NRAS. Al inhibir la despalmitoilación de NRAS, this compound puede interrumpir la localización y función adecuadas de esta proteína oncogénica, reduciendo así la proliferación y viabilidad celular .
En la investigación de enfermedades neurodegenerativas, this compound se ha investigado por su potencial para modular la palmitoilación de proteínas en condiciones como la enfermedad de Parkinson. Al inhibir el proceso de despalmitoilación, this compound puede estabilizar ciertas proteínas y prevenir su degradación, lo que puede tener beneficios terapéuticos .
Mecanismo De Acción
Palmostatin B ejerce sus efectos inhibiendo la actividad de la tioesterasa de proteína acil 1 y 2Al inhibir estas enzimas, this compound evita la despalmitoilación de las proteínas diana, lo que lleva a su acumulación en el estado palmitoilado .
Los objetivos moleculares de this compound incluyen proteínas involucradas en varios procesos celulares, como la transducción de señales y el tráfico de proteínas. La inhibición de la despalmitoilación puede afectar la localización y función de estas proteínas, modulando así su actividad y las vías de señalización descendentes .
Análisis Bioquímico
Biochemical Properties
Palmostatin B plays a significant role in biochemical reactions, particularly in the regulation of the palmitoylation and depalmitoylation cycle . It interacts with enzymes such as APT-1 and APT-2, inhibiting their activity . This interaction disrupts the cellular acylation cycle at the level of depalmitoylation .
Cellular Effects
This compound has been observed to reduce cell viability in a panel of NRAS mutant melanoma cell lines . It also inhibits Ras depalmitoylation in cells , leading to a loss of the precise steady-state localization of palmitoylated Ras .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acyl protein thioesterases, leading to the inhibition of these enzymes . This results in the perturbation of the cellular acylation cycle, specifically at the level of depalmitoylation . This disruption affects the steady-state localization of palmitoylated Ras, influencing its signaling .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein palmitoylation . It interacts with enzymes involved in this pathway, such as APT-1 and APT-2, and inhibits their activity .
Subcellular Localization
This compound affects the subcellular localization of proteins. It has been observed to cause a loss of the precise steady-state localization of palmitoylated Ras
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Palmostatin B puede sintetizarse mediante un proceso químico de varios pasos. La síntesis generalmente implica la formación de un anillo β-lactona, que es un componente estructural clave del compuesto. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y catalizadores para facilitar la formación del anillo β-lactona .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de medidas de control de calidad para garantizar la consistencia en el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Palmostatin B principalmente experimenta reacciones relacionadas con su función como inhibidor de la despalmitoilación. Esto incluye interacciones con enzimas como la tioesterasa de proteína acil 1 y 2, que catalizan la eliminación de grupos palmitato de las proteínas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen disolventes orgánicos como el dimetilsulfóxido y catalizadores que facilitan la formación del anillo β-lactona. Las reacciones suelen ocurrir en condiciones controladas de temperatura y pH para garantizar la estabilidad del compuesto .
Principales productos formados: El principal producto formado a partir de las reacciones que involucran a this compound es la inhibición del proceso de despalmitoilación. Esto da como resultado la acumulación de proteínas palmitoiladas, que pueden tener diversos efectos biológicos según las proteínas específicas involucradas .
Comparación Con Compuestos Similares
Palmostatin B es parte de una clase de compuestos conocidos como inhibidores de la despalmitoilación. Compuestos similares incluyen Palmostatin M y ML348. Si bien this compound y Palmostatin M inhiben la despalmitoilación, difieren en su especificidad y eficacia frente a diferentes objetivos. Por ejemplo, se ha demostrado que Palmostatin M es eficaz contra ciertos patógenos bacterianos, mientras que this compound se estudia más comúnmente en el contexto del cáncer y las enfermedades neurodegenerativas .
ML348 es otro inhibidor de la despalmitoilación que se dirige específicamente a la tioesterasa de proteína acil 1. A diferencia de this compound, ML348 no inhibe la tioesterasa de proteína acil 2, lo que lo hace más selectivo en su acción .
Conclusión
This compound es un compuesto valioso en la investigación científica debido a su capacidad para inhibir el proceso de despalmitoilación. Sus aplicaciones en la investigación del cáncer y las enfermedades neurodegenerativas resaltan su potencial como agente terapéutico. Al comprender sus métodos de preparación, reacciones químicas y mecanismo de acción, los investigadores pueden explorar aún más su potencial y desarrollar nuevas estrategias para atacar las enfermedades asociadas con la palmitoilación de proteínas.
Propiedades
IUPAC Name |
(3S,4S)-3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3/t19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVWFAVGLYUDFD-PMACEKPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
